molecular formula C3H6B2 B14411723 1,3-Diborabicyclo[1.1.1]pentane CAS No. 87902-15-6

1,3-Diborabicyclo[1.1.1]pentane

Cat. No.: B14411723
CAS No.: 87902-15-6
M. Wt: 63.71 g/mol
InChI Key: TZUJRDBECPXBHI-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,3-Diborabicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include diazo esters, N-heterocyclic carbenes, and iridium catalysts . The major products formed from these reactions are typically disubstituted bicyclo[1.1.1]pentane derivatives, which have applications in drug design and materials science .

Scientific Research Applications

1,3-Diborabicyclo[1.1.1]pentane has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Diborabicyclo[1.1.1]pentane exerts its effects involves its ability to mimic the geometry and substituent exit vectors of benzene rings. This allows it to interact with molecular targets in a similar manner to benzene derivatives, but with improved physicochemical properties . The compound’s high passive permeability and water solubility make it an attractive candidate for drug design .

Comparison with Similar Compounds

1,3-Diborabicyclo[1.1.1]pentane is unique compared to other similar compounds due to its highly strained structure and three-dimensional cyclic scaffold. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound in scientific research and industrial applications .

Properties

CAS No.

87902-15-6

Molecular Formula

C3H6B2

Molecular Weight

63.71 g/mol

IUPAC Name

1,3-diborabicyclo[1.1.1]pentane

InChI

InChI=1S/C3H6B2/c1-4-2-5(1)3-4/h1-3H2

InChI Key

TZUJRDBECPXBHI-UHFFFAOYSA-N

Canonical SMILES

B12CB(C1)C2

Origin of Product

United States

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